molecular formula C7H6N2S B1356683 Thieno[3,2-c]pyridin-4-amine CAS No. 215453-35-3

Thieno[3,2-c]pyridin-4-amine

Cat. No. B1356683
CAS RN: 215453-35-3
M. Wt: 150.2 g/mol
InChI Key: LIVYKAHFQBZQRL-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridin-4-amine is an aromatic heterocyclic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is C₇H₆N₂S, and it has a molecular weight of 150.2 g/mol . The compound exhibits interesting pharmacological properties, including anti-inflammatory effects.

Synthesis Analysis

Thieno[3,2-c]pyridin-4-amine can be synthesized through various methods. One approach involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of 2,2,6,6-tetramethylpiperidin-1-yl oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .

Molecular Structure Analysis

The molecular structure of thieno[3,2-c]pyridin-4-amine consists of a fused pyridine and thiophene ring system. The nitrogen atoms at positions 1 and 3 contribute to its aromaticity. The tert-butylphenethyl substituent enhances its stability and reactivity .

Chemical Reactions Analysis

Thieno[3,2-c]pyridin-4-amine can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. For example, it can react with carbonyl compounds to form diverse derivatives with potential biological activities .

Scientific Research Applications

Synthesis of Thienopyrimidine Derivatives

Thieno[3,2-c]pyridin-4-amine serves as a versatile synthon in the synthesis of various thienopyrimidine derivatives. These compounds are of interest due to their diverse biological activities. For instance, they can be used to prepare thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides, which have potential applications in medicinal chemistry .

Anticancer Activity

Some derivatives of Thieno[3,2-c]pyridin-4-amine have shown promising anticancer properties. They have been synthesized and preselected via molecular docking to be tested for their anticancer activity in NCI 60 cell lines. Certain compounds exhibited remarkable activity against various cancer cell lines, indicating their potential as therapeutic agents .

Mycobacterial Research

Thieno[3,2-c]pyridin-4-amine derivatives have been evaluated for their efficacy against mycobacterial species. These compounds can serve as tools to probe the mycobacterial oxidative phosphorylation pathway, which is crucial for understanding and treating mycobacterial infections .

Chemical Papers and Publications

The compound has been featured in numerous chemical papers and publications, highlighting its importance in synthetic chemistry and drug design. It’s often cited for its role in the development of new synthetic approaches and methodologies .

Structure-Based Drug Design

In structure-based drug design, Thieno[3,2-c]pyridin-4-amine derivatives are used as analogs of biogenic purines. They are considered potential nucleic acid antimetabolites, making them significant in the design of drugs targeting genetic material .

Synthetic Chemistry Education

Due to its complex nature and versatile applications, Thieno[3,2-c]pyridin-4-amine is also used in educational settings to teach advanced concepts in synthetic chemistry. It provides a practical example of how theoretical knowledge is applied in real-world chemical synthesis .

properties

IUPAC Name

thieno[3,2-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVYKAHFQBZQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590867
Record name Thieno[3,2-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-c]pyridin-4-amine

CAS RN

215453-35-3
Record name Thieno[3,2-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-c]pyridin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do Thieno[3,2-c]pyridin-4-amine derivatives interact with BTK and what are the downstream effects of this interaction?

A1: While the provided abstracts don't delve into the specific binding interactions, they highlight that Thieno[3,2-c]pyridin-4-amine derivatives act as Bruton's tyrosine kinase (BTK) inhibitors [, ]. BTK plays a crucial role in B cell receptor signaling, which is essential for B cell activation, differentiation, and survival. Inhibiting BTK can disrupt B cell function and downstream signaling pathways involved in inflammatory responses and autoimmune diseases. Further research detailing the specific interactions within the BTK active site would be needed to fully elucidate the mechanism of action.

Q2: How does modifying the structure of Thieno[3,2-c]pyridin-4-amine affect its potency as a BTK inhibitor?

A2: One study focused on exploring the Structure-Activity Relationship (SAR) by synthesizing and evaluating novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines []. While the abstract doesn't disclose specific modifications or their impact on potency, it implies that alterations at the 7-position of the thieno[3,2-c]pyridin-4-amine scaffold significantly influence the inhibitory activity against BTK. This suggests that exploring different substituents at this position could be a promising strategy for optimizing the potency and selectivity of these inhibitors.

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